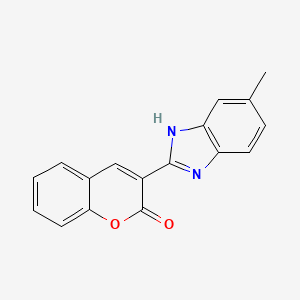

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one

Beschreibung

3-(5-Methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is a hybrid heterocyclic compound comprising a coumarin scaffold (2H-chromen-2-one) fused with a 5-methyl-substituted benzodiazole moiety at the 3-position. Coumarins are recognized for their roles as enzyme inhibitors, antimicrobial agents, and antitumor compounds, while benzodiazoles (including benzimidazoles) exhibit antifungal, antiviral, and anticancer properties .

Eigenschaften

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c1-10-6-7-13-14(8-10)19-16(18-13)12-9-11-4-2-3-5-15(11)21-17(12)20/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXINSHDZIWQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one typically involves the condensation of 5-methyl-1H-1,3-benzodiazole with a suitable chromenone precursor under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol, methanol, or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodiazole or chromenone rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Wirkmechanismus

The mechanism of action of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

This section evaluates structural analogs of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one, focusing on substituent effects, synthetic methodologies, and biological activities.

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Notes:

- Substituent Position and Activity : The 5-methyl group on the benzodiazole (target compound) contrasts with coumarin-substituted analogs (e.g., 6-methoxy in ), which may alter electronic properties and binding interactions.

- Heterocycle Variations : Replacement of benzodiazole with indole, pyrazole, or triazole moieties shifts biological activity—e.g., indole hybrids exhibit antifungal effects, while triazole derivatives inhibit cholinesterases .

Biologische Aktivität

3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one is C15H12N2O2, with a molecular weight of approximately 252.26 g/mol. The compound features a chromenone backbone substituted with a 5-methyl-1H-benzodiazol-2-yl group, which is crucial for its biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

- Cell Proliferation Inhibition : In vitro studies demonstrated that 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one significantly inhibits cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

- Mechanism of Action : The anticancer effect is attributed to the compound's ability to interfere with cell cycle progression and induce oxidative stress in cancer cells. This was evidenced by increased levels of reactive oxygen species (ROS) and DNA damage markers in treated cells .

2. Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties:

- Cytokine Inhibition : Studies indicate that 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Animal Models : In vivo experiments using animal models of inflammation have shown that administration of this compound leads to a significant reduction in paw edema and inflammatory markers, suggesting its therapeutic potential for inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated:

- Broad-Spectrum Activity : Research indicates that 3-(5-methyl-1H-1,3-benzodiazol-2-yl)-2H-chromen-2-one exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Case Study 1: Breast Cancer Cell Lines

A study conducted on MCF7 breast cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent inhibition of cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.

Case Study 2: Inflammatory Response in Mice

In a murine model of acute inflammation induced by carrageenan, mice treated with 10 mg/kg body weight of the compound showed a significant reduction in paw swelling compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.